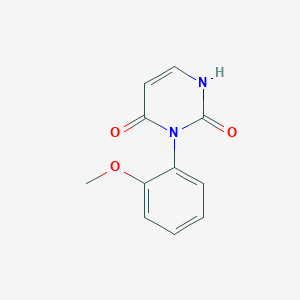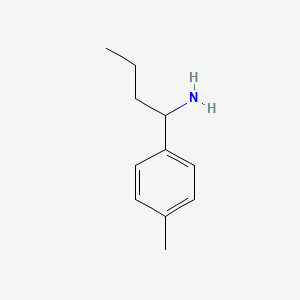
1-(p-Tolyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(p-Tolyl)butan-1-amine is an organic compound characterized by the presence of a butyl group attached to an amine group and a p-tolyl group. The compound’s chemical structure is denoted by the formula C11H17N. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(p-Tolyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes. For instance, the reaction of 1-bromobutane with p-toluidine in the presence of a base can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(p-Tolyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: Reduction reactions can convert the compound into primary amines or other reduced forms.
Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction can produce primary amines.
Scientific Research Applications
1-(p-Tolyl)butan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism by which 1-(p-Tolyl)butan-1-amine exerts its effects involves interactions with molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their function .
Comparison with Similar Compounds
1-(p-Tolyl)ethan-1-amine: Similar structure but with an ethyl group instead of a butyl group.
1-(p-Tolyl)propan-1-amine: Contains a propyl group instead of a butyl group.
1-(p-Tolyl)pentan-1-amine: Features a pentyl group instead of a butyl group
Uniqueness: 1-(p-Tolyl)butan-1-amine is unique due to its specific combination of a butyl group and a p-tolyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C11H17N |
|---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
1-(4-methylphenyl)butan-1-amine |
InChI |
InChI=1S/C11H17N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h5-8,11H,3-4,12H2,1-2H3 |
InChI Key |
KONSGDUJYXXYMT-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=C(C=C1)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenesulfonyl fluoride, 3-[[(5-hydroxy-1-naphthalenyl)amino]sulfonyl]-](/img/structure/B13343648.png)
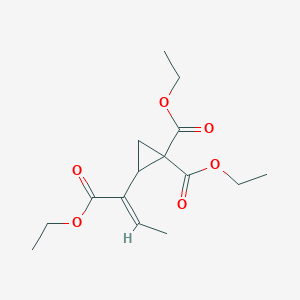
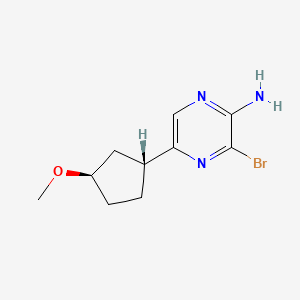
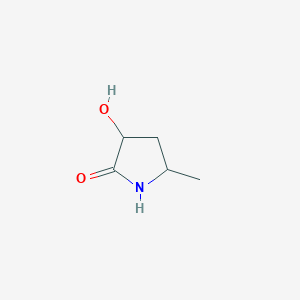
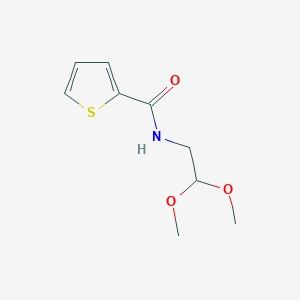
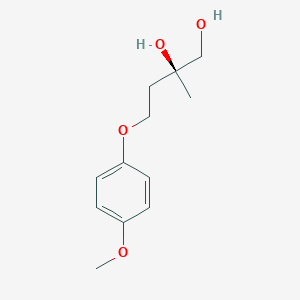
![1'-Azaspiro[cyclopropane-1,2'-quinuclidin]-3'-amine](/img/structure/B13343677.png)
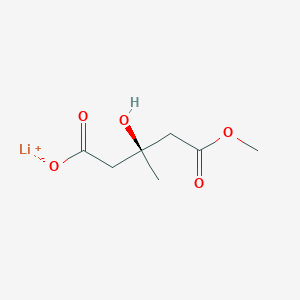
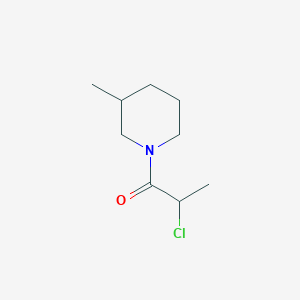
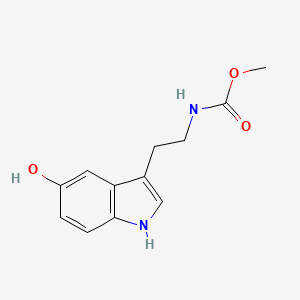


![9-Benzyl 4-(tert-butyl) 3-methyl-1,4,9-triazaspiro[5.5]undecane-4,9-dicarboxylate](/img/structure/B13343724.png)
